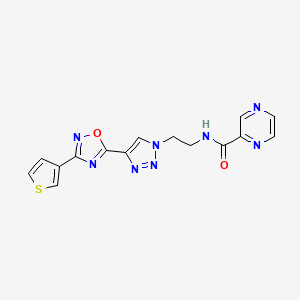
N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)pyrazine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)pyrazine-2-carboxamide is a synthetic molecule featuring a unique structure comprised of multiple heterocyclic rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)pyrazine-2-carboxamide can be approached through multi-step organic synthesis. Typically, it involves constructing the thiophene ring first, followed by the oxadiazole and triazole rings via cyclization reactions. The final step generally involves coupling these intermediates with pyrazine-2-carboxylic acid derivatives under amide bond-forming conditions. Reaction conditions often include the use of catalysts, bases, and solvents to drive the reactions to completion.
Industrial Production Methods
On an industrial scale, the production of such a compound would require large-scale reactors capable of precise temperature and pressure control to ensure the high yield and purity of the compound. Catalysts and solvents would need to be recycled to minimize costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
The compound can undergo various chemical reactions:
Oxidation: This could alter the sulfur in the thiophene ring or other electron-rich sites.
Reduction: Potentially at the carboxamide group or other electron-deficient regions.
Substitution: Particularly at positions on the heterocycles where halogen or other leaving groups may be present.
Common Reagents and Conditions
Typical reagents might include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions would vary based on the desired transformation, but generally require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products from these reactions depend on the specific conditions used. Oxidation might yield sulfoxides or sulfones, reduction could yield amines or alcohols, and substitution could result in functionalized heterocycles with new substituent groups enhancing the compound's utility.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)pyrazine-2-carboxamide is of interest for its potential to form complexes with transition metals, influencing properties like conductivity and catalytic activity.
Biology and Medicine
Biologically, this compound could serve as a scaffold for developing new drugs due to its potential to interact with various biological targets through hydrogen bonding, pi-pi stacking, and other interactions. These properties could lead to applications in antimicrobial, anti-inflammatory, and anticancer research.
Industry
Industrially, it might be used in the development of advanced materials, such as novel polymers or coatings, leveraging its robust chemical structure and reactivity.
Mecanismo De Acción
The mechanism by which N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)pyrazine-2-carboxamide exerts its effects would depend on its application. In a biological context, it could inhibit enzymes or modulate receptor activity by binding to active sites or other critical regions, thus altering signal transduction pathways or metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-(4-(3-(furan-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)pyrazine-2-carboxamide
N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)pyrazine-2-carboxamide
Unique Features
Compared to these similar compounds, N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)pyrazine-2-carboxamide possesses a thiophene ring, which can significantly influence its electronic properties and reactivity
That should cover the essentials
Propiedades
IUPAC Name |
N-[2-[4-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N8O2S/c24-14(11-7-16-2-3-17-11)18-4-5-23-8-12(20-22-23)15-19-13(21-25-15)10-1-6-26-9-10/h1-3,6-9H,4-5H2,(H,18,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTFIPJYKGWERDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=NOC(=N2)C3=CN(N=N3)CCNC(=O)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N8O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













